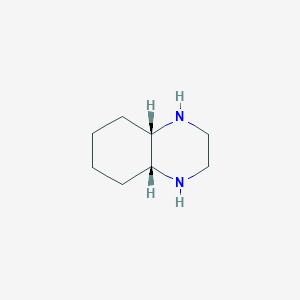

cis-Decahydroquinoxaline

Vue d'ensemble

Description

cis-Decahydroquinoxaline: is a saturated heterocyclic compound with the molecular formula C₈H₁₆N₂. It is a derivative of quinoxaline, where the aromatic ring is fully hydrogenated, resulting in a decahydro structure. This compound is notable for its unique stereochemistry, existing in the cis configuration, which significantly influences its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reduction of Quinoxaline: One common method involves the catalytic hydrogenation of quinoxaline using a suitable catalyst such as palladium on carbon under high pressure and temperature conditions.

Cyclization Reactions: Another method involves the cyclization of appropriate precursors, such as 1,2-diaminocyclohexane with aldehydes or ketones, followed by hydrogenation to achieve the decahydro structure.

Industrial Production Methods: Industrial production often employs the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a metal catalyst to reduce quinoxaline to cis-decahydroquinoxaline .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: cis-Decahydroquinoxaline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Further reduction of this compound can lead to the formation of more saturated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a metal catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives such as quinoxaline N-oxides.

Reduction: More saturated amine derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

cis-Decahydroquinoxaline has several applications in scientific research:

Mécanisme D'action

The mechanism by which cis-decahydroquinoxaline exerts its effects is primarily through its interaction with biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, influencing their structure and function. Its ability to undergo various chemical reactions also allows it to modify biological molecules, potentially leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

trans-Decahydroquinoxaline: The trans isomer of decahydroquinoxaline, which has different stereochemistry and potentially different reactivity and biological activity.

Quinoxaline: The aromatic parent compound, which has different chemical properties due to the presence of the aromatic ring.

Tetrahydroquinoxaline: A partially hydrogenated derivative with intermediate properties between quinoxaline and decahydroquinoxaline.

Uniqueness: cis-Decahydroquinoxaline is unique due to its fully saturated structure and cis configuration, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research .

Activité Biologique

Cis-decahydroquinoxaline, a bicyclic compound, is part of the decahydroquinoline family known for its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The synthesis often involves diastereoselective approaches that allow for the introduction of various substituents at specific positions on the ring system. Recent studies have focused on optimizing synthetic routes to enhance yield and selectivity for biologically active derivatives .

This compound exhibits significant activity on nicotinic acetylcholine receptors (nAChRs), particularly influencing the α7 and α4β2 subtypes. Research indicates that certain derivatives can act as antagonists or partial agonists, affecting neurotransmission and potentially providing therapeutic benefits in neurological disorders .

Case Studies

- Neurotransmitter Modulation : A study investigated the effects of this compound derivatives on nAChRs in Xenopus oocytes. It was found that certain compounds could inhibit receptor-mediated currents, suggesting a role in modulating synaptic transmission .

- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. Results indicated that some analogs displayed significant cytotoxicity, warranting further exploration for potential anti-cancer properties .

- Transport Mechanisms : Research has shown that this compound can influence drug transport systems across the blood-brain barrier (BBB). Compounds like ent-cis-195A demonstrated inhibition of nicotine transport into brain endothelial cells, suggesting implications for drug delivery to the central nervous system (CNS) .

Table 1: Biological Activity of Selected this compound Derivatives

| Compound | Receptor Type | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| ent-cis-195A | α7 nAChR | Antagonist | 10 | |

| cis-211A | α4β2 nAChR | Partial Agonist | 15 | |

| (+)-cis-195A | α7 nAChR | Inhibitor | 5 | |

| Synthetic Analog | Cytotoxicity (HeLa) | Cytotoxic | 20 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at specific positions on the decahydroquinoline core significantly influence biological activity. For instance, hydroxyl substitutions at the 6-position have been linked to enhanced receptor binding affinity and selectivity .

Propriétés

IUPAC Name |

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEXMBGPIZUUBI-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)NCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.